An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4',5-Trichlorobiphenyl
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4',5-Trichlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,4',5-Trichlorobiphenyl (PCB 31). This polychlorinated biphenyl congener is of significant interest to the scientific community due to its environmental persistence and toxicological profile.
Core Chemical and Physical Properties
2,4',5-Trichlorobiphenyl is a synthetic organochloride compound belonging to the broader class of polychlorinated biphenyls (PCBs). Its chemical structure consists of a biphenyl backbone with three chlorine atoms attached at the 2, 4', and 5 positions. The precise positioning of these chlorine atoms dictates its chemical and physical behavior, as well as its biological activity.
Data Presentation: Key Chemical and Physical Properties
The following table summarizes the key quantitative data for 2,4',5-Trichlorobiphenyl, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇Cl₃ | --INVALID-LINK-- |
| Molecular Weight | 257.54 g/mol | --INVALID-LINK-- |
| CAS Number | 16606-02-3 | --INVALID-LINK-- |
| Melting Point | 65 °C | --INVALID-LINK-- |
| Boiling Point (est.) | 334.36 °C | --INVALID-LINK-- |
| Water Solubility | 0.14 mg/L at 25 °C | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | 5.79 | --INVALID-LINK-- |
| Density (est.) | 1.351 g/cm³ | --INVALID-LINK-- |
Chemical Structure
The three-dimensional conformation of 2,4',5-Trichlorobiphenyl is a critical determinant of its interaction with biological systems. The chlorine substitution pattern influences the degree of rotation around the biphenyl bond, affecting its planarity and ability to bind to cellular receptors.
Caption: 2D structure of 2,4',5-Trichlorobiphenyl.
Experimental Protocols
Synthesis of 2,4',5-Trichlorobiphenyl
The synthesis of asymmetrical PCBs like 2,4',5-trichlorobiphenyl can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and efficient method.[1]
Objective: To synthesize 2,4',5-Trichlorobiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Methodology:
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Reactant Preparation: 2,5-Dichlorophenylboronic acid and 1-bromo-4-chlorobenzene are used as the starting materials.
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Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl boronic acid and the aryl halide are dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous basic solution (e.g., sodium carbonate or potassium phosphate).
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Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to the reaction mixture.
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Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 2,4',5-trichlorobiphenyl.
Caption: Workflow for the synthesis of 2,4',5-Trichlorobiphenyl.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the separation, identification, and quantification of PCBs in various matrices.
Objective: To analyze 2,4',5-Trichlorobiphenyl in a biological matrix (e.g., liver tissue).
Methodology:
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Sample Homogenization: A known weight of the tissue sample (e.g., ~100 mg) is homogenized in a suitable solvent, such as 2-propanol.
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Extraction: The homogenized sample undergoes liquid-liquid extraction with a nonpolar solvent like a hexane/diethyl ether mixture. This step is often repeated to ensure complete extraction of the lipophilic PCBs.
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Cleanup: The extract is subjected to a cleanup procedure to remove interfering lipids and other co-extracted matrix components. This may involve solid-phase extraction (SPE) using silica gel or Florisil cartridges.
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Derivatization (if analyzing hydroxylated metabolites): If hydroxylated metabolites are of interest, a derivatization step (e.g., with diazomethane) may be necessary to improve their chromatographic properties.
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GC-MS Analysis:
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for enhanced selectivity and sensitivity) is used.
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Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically employed.
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Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC, often in splitless mode for trace analysis.
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Oven Program: A temperature gradient is used to separate the PCB congeners. A typical program might start at a lower temperature (e.g., 80-100 °C), ramp up to a higher temperature (e.g., 300-320 °C), and hold for a few minutes.
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MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect the characteristic ions of 2,4',5-trichlorobiphenyl and its internal standard.
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Quantification: The concentration of 2,4',5-trichlorobiphenyl is determined by comparing its peak area to that of a known amount of an internal standard (e.g., a ¹³C-labeled PCB congener).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Objective: To obtain ¹H and ¹³C NMR spectra of 2,4',5-Trichlorobiphenyl for structural confirmation.
Methodology:
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Sample Preparation: Approximately 5-25 mg of the purified 2,4',5-trichlorobiphenyl is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference. The sample should be free of particulate matter.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition:
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The instrument is tuned, and the magnetic field is shimmed to achieve optimal resolution.
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A standard one-pulse ¹H experiment is performed with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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A proton-decoupled ¹³C experiment is conducted to obtain a spectrum with a single peak for each unique carbon atom.
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Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
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X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.
Objective: To determine the solid-state structure of 2,4',5-Trichlorobiphenyl.
Methodology:
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Crystal Growth: High-quality single crystals of 2,4',5-trichlorobiphenyl are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent or by slow cooling of a melt.
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to ~100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.
Biological Pathways
Metabolism via the Mercapturic Acid Pathway
2,4',5-Trichlorobiphenyl is known to be metabolized in vivo, in part, through the mercapturic acid pathway.[2] This pathway is a major route for the detoxification and elimination of xenobiotics.
The initial step in the metabolism of PCBs is typically oxidation by cytochrome P450 enzymes, which can form reactive epoxide intermediates. These intermediates can then be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized through a series of enzymatic steps to form a mercapturic acid, which is then excreted.
Caption: Overview of the mercapturic acid metabolic pathway.


